BenchChemオンラインストアへようこそ!

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Casein Kinase 1 Casein Kinase 2 Kinase Selectivity

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (commonly designated CKI-7 dihydrochloride or CKI-7 2HCl) belongs to the isoquinoline-8-sulfonamide class of protein kinase inhibitors. It functions as an ATP-competitive inhibitor of casein kinase 1 (CK1) with a reported IC₅₀ of 6 μM and a Ki of 8.5 μM for CK1.

Molecular Formula C11H14Cl3N3O2S
Molecular Weight 358.7 g/mol
CAS No. 1177141-67-1
Cat. No. B1669135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
CAS1177141-67-1
SynonymsCKI-7 dihydrochloride;  CKI 7 dihydrochloride;  CKI7 dihydrochloride;  CKI-7 2HCl;  CKI 7 2HCl;  CKI7 2HCl; 
Molecular FormulaC11H14Cl3N3O2S
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl
InChIInChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H
InChIKeyJUAVTXYOCISSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CKI-7 Dihydrochloride (CAS 1177141-67-1): ATP-Competitive Casein Kinase 1 Inhibitor with Defined Kinase Selectivity


N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride (commonly designated CKI-7 dihydrochloride or CKI-7 2HCl) belongs to the isoquinoline-8-sulfonamide class of protein kinase inhibitors [1]. It functions as an ATP-competitive inhibitor of casein kinase 1 (CK1) with a reported IC₅₀ of 6 μM and a Ki of 8.5 μM for CK1 [2]. Beyond CK1 inhibition, CKI-7 also inhibits serum- and glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), mitogen- and stress-activated protein kinase-1 (MSK1), and the cell division cycle 7 (Cdc7) kinase [3]. The compound is supplied as the dihydrochloride salt (molecular weight 358.67 g/mol, purity ≥98% by HPLC) and is soluble in water (>5 mg/mL) and DMSO .

Why CK1 Inhibitor CKI-7 Dihydrochloride Cannot Be Interchanged with Other Isoquinoline Sulfonamides or CK1 Inhibitors


Although multiple isoquinoline sulfonamide derivatives (e.g., H-89, fasudil/HA-1077, H-8) and CK1-targeting compounds (e.g., IC261, D4476) share a common ATP-competitive mechanism, their kinase selectivity profiles, off-target signatures, and validated research applications diverge substantially [1]. CKI-7 dihydrochloride occupies a distinct selectivity space: it potently inhibits CK1 (IC₅₀ 6 μM) while sparing CK2 (IC₅₀ 90 μM, ~15-fold selectivity), PKC (IC₅₀ >1000 μM, >167-fold), PKA (IC₅₀ 550 μM, ~92-fold), and CaMKII (IC₅₀ 195 μM, ~33-fold) . In contrast, H-89 preferentially inhibits PKA over CK1, fasudil primarily targets ROCK, IC261 exhibits CK1δ/ε isoform bias (IC₅₀ ~1 μM) with off-target sodium channel activity, and D4476 provides superior CK1 potency but lacks the dual Cdc7 inhibitory activity that distinguishes CKI-7 [2]. Substituting any of these analogs for CKI-7 in a protocol validated with CKI-7 will alter the kinase inhibition landscape, potentially producing divergent biological outcomes.

Quantitative Comparative Evidence: CKI-7 Dihydrochloride vs. Closest CK1 and Isoquinoline Sulfonamide Analogs


CK1 vs. CK2 Selectivity: CKI-7 Demonstrates ~15-Fold Discrimination Unmatched by Pan-Kinase Probes

In the original characterization study, CKI-7 inhibited CK1 with a Ki of 8.5 μM, while inhibition of CK2 required a Ki of 70 μM, yielding an ~8.2-fold selectivity window by Ki ratio [1]. A broader selectivity panel confirmed CK1 IC₅₀ = 6 μM vs. CK2 IC₅₀ = 90 μM, representing a 15-fold selectivity margin . By comparison, IC261 exhibits potent inhibition of CK1δ/ε (IC₅₀ ~1 μM) but only weak discrimination against CK1α (IC₅₀ 16 μM) and does not report CK2 selectivity data in standard panels . D4476 is more potent against CK1 than CKI-7 but lacks the publicly established CK2 selectivity profile [2]. H-89, another isoquinoline sulfonamide, preferentially inhibits PKA (Ki ~0.048 μM) rather than CK1, making it unsuitable as a CK1-selective probe [3].

Casein Kinase 1 Casein Kinase 2 Kinase Selectivity ATP-Competitive Inhibition

Broad Kinase Selectivity Panel: CKI-7 Spares PKC, PKA, and CaMKII at Concentrations >30-Fold Above CK1 IC₅₀

A standardized kinase selectivity panel reveals that CKI-7 (CK1 IC₅₀ = 6 μM) requires >1000 μM to inhibit PKC (>167-fold selectivity), 550 μM for PKA (~92-fold), and 195 μM for CaMKII (~33-fold) . This selectivity profile is distinct from other isoquinoline sulfonamides: H-89 potently inhibits PKA (Ki = 0.048 μM) with weaker CK1 activity, H-8 preferentially inhibits cGMP-dependent protein kinase, and fasudil (HA-1077) primarily inhibits ROCK-II (IC₅₀ = 1.9 μM) and MSK1 (IC₅₀ = 5 μM) with little reported CK1 activity [1]. IC261 shows >100-fold selectivity against PKA (IC₅₀ >100 μM), but its CK1δ/ε IC₅₀ of ~1 μM is 6-fold more potent than CKI-7's CK1 IC₅₀, meaning the practical selectivity window for CK1 over off-targets differs between the two inhibitors depending on the working concentration .

Kinase Profiling Off-Target Selectivity PKC PKA CaMKII

Stem Cell Retinal Differentiation: CKI-7 Is a Validated Component of a Defined Small-Molecule Induction Cocktail

CKI-7 is an essential component of a chemically defined, serum-free protocol for differentiating human embryonic stem (ES) cells and induced pluripotent stem (iPS) cells into retinal progenitors, retinal pigment epithelium (RPE) cells, and photoreceptors. In this protocol, the triple combination of CKI-7 (CK1 inhibitor), SB-431542 (ALK4 inhibitor), and Y-27632 (ROCK inhibitor) induces retinal progenitors positive for RX, MITF, PAX6, and CHX10 [1]. This specific application has been validated with CKI-7 and cannot be assumed to be interchangeable with IC261 or D4476, as neither of those CK1 inhibitors has been demonstrated to substitute for CKI-7 in this defined differentiation protocol . The protocol generates functional photoreceptors expressing recoverin and rhodopsin upon subsequent retinoic acid/taurine treatment [1].

Pluripotent Stem Cells Retinal Differentiation Small-Molecule Induction Regenerative Medicine

Affinity Chromatography Utility: CKI-7-Derived Resin Enables CK1 Purification from Diverse Tissues

CKI-7 has been chemically derivatized to generate CKI-8 (1-(5-chloroisoquinoline-8-sulfonyl)-piperazine), which was coupled to cyanogen bromide-activated Sepharose 4B to produce an affinity chromatography resin for CK1 purification [1]. This CKI-7-derived affinity matrix enabled purification of CK1 to near-homogeneity from bovine testis (yielding a single 37 kDa band on SDS-PAGE) and from broccoli (achieving ~65,000-fold purification) [1][2]. This affinity purification capability is unique to the CKI-7/CKI-8 chemical scaffold among isoquinoline sulfonamide kinase inhibitors; analogous affinity resins based on IC261, D4476, or H-89 for CK1 purification have not been reported in the peer-reviewed literature .

Affinity Chromatography CK1 Purification CKI-7-Sepharose Biochemical Tool

Dual CK1/Cdc7 Inhibition: CKI-7 Induces Nanomolar Cytotoxicity in Leukemia Models Distinct from CK1-Only Inhibitors

CKI-7 was identified from a high-throughput screen of >250,000 compounds as a selective Cdc7 kinase inhibitor, and subsequent characterization demonstrated that CKI-7 induces cytotoxicity in established leukemia and lymphoma cell lines with IC₅₀ values in the low nanomolar range [1]. Critically, CKI-7 retained equivalent nanomolar cytotoxicity against MDR1-overexpressing cell lines, indicating that CKI-7 can overcome P-glycoprotein-mediated multidrug resistance—a property not shared by IC261 or D4476, which have no reported Cdc7 inhibitory activity [1]. In vivo, CKI-7 demonstrated dose-dependent anti-tumor activity in a SCID-Beige mouse systemic leukemia model using a Philadelphia chromosome-positive acute lymphoblastic leukemia cell line [1]. The CK1-only inhibitors IC261 (CK1δ/ε IC₅₀ ~1 μM) and D4476 exhibit different cytotoxicity mechanisms: IC261 induces mitotic arrest via CK1δ/ε inhibition and also blocks voltage-gated sodium channels at similar concentrations, while D4476 suppresses FOXO1a phosphorylation [2].

Cdc7 Kinase Leukemia Cytotoxicity Drug Resistance

Structural Basis for Selectivity: Crystal Structure of CK1–CKI-7 Complex Reveals 5-Chloro Substitution as Key Determinant

The crystal structure of the Schizosaccharomyces pombe CK1 catalytic domain in complex with CKI-7 (PDB: 2CSN) was solved at 2.5 Å resolution (R-factor = 17.8%) and reveals the structural basis for the selectivity of isoquinoline sulfonamide inhibitors [1]. The structure shows that the 5-chloro substituent and the 8-sulfonamide positioning on the isoquinoline ring of CKI-7 make specific contacts within the CK1 ATP-binding pocket that differ from those formed by other isoquinoline sulfonamides such as H-89 (PDB ligand IQU, which has a 5-sulfonamide substitution pattern and a bromocinnamylaminoethyl side chain) or H-8 (which has a 5-sulfonamide with a methylaminoethyl group) [1][2]. This structural analysis demonstrated that selectivity for individual protein kinases within the isoquinoline sulfonamide family is achieved primarily by interactions with substituents at ring positions 5 and 8 [1]. The 8-sulfonamide/5-chloro substitution pattern of CKI-7 is thus structurally distinct from the 5-sulfonamide pattern common to H-89, H-8, and fasudil, explaining the divergent kinase selectivity profiles at the atomic level [3].

X-ray Crystallography Kinase Inhibitor Binding Mode Structure-Based Selectivity Isoquinoline Sulfonamide

Optimal Scientific and Industrial Application Scenarios for CKI-7 Dihydrochloride Based on Quantitative Differentiation Evidence


CK1-Specific Pathway Dissection Requiring Minimal CK2, PKC, or PKA Cross-Reactivity

CKI-7 is optimally deployed when experimental designs require CK1 inhibition with quantitatively defined selectivity against CK2 (15-fold), PKC (>167-fold), PKA (~92-fold), and CaMKII (~33-fold) . Working concentrations of 10–50 μM CKI-7 provide substantial CK1 inhibition while maintaining PKC and PKA activity below their respective IC₅₀ thresholds, enabling cleaner attribution of phenotypes to CK1 rather than to off-target kinases. This selectivity window is not available with H-89 (which preferentially inhibits PKA) or IC261 (which at its CK1-inhibitory concentrations of 1–5 μM may engage sodium channels and other off-targets) [1].

Defined Small-Molecule Retinal Differentiation of Human Pluripotent Stem Cells

CKI-7 is a required component of the chemically defined, xeno-free protocol for differentiating hESCs and hiPSCs into retinal progenitors, RPE cells, and photoreceptors (Osakada et al., 2009) [2]. In this protocol, CKI-7 is used in combination with SB-431542 (ALK4 inhibitor) and Y-27632 (ROCK inhibitor) under serum-free, feeder-free floating aggregate culture conditions. No other CK1 inhibitor (IC261, D4476, or PF-670462) has been validated as a substitute for CKI-7 in this specific protocol, making CKI-7 the only documented choice for laboratories seeking to replicate or build upon this differentiation method .

CK1 Affinity Purification from Tissue Homogenates Using CKI-7-Derived Resins

CKI-7's chemical scaffold has been successfully derivatized to CKI-8 and immobilized on Sepharose 4B to create an affinity chromatography resin capable of purifying CK1 from mammalian (bovine testis) and plant (broccoli) sources with documented purification factors up to ~65,000-fold [3][4]. This application is unique to the CKI-7 chemotype; no comparable CK1 affinity resin based on IC261, D4476, or H-89 has been reported, giving CKI-7 procurement a distinct advantage for biochemical laboratories requiring CK1 isolation and characterization .

Oncology Research Targeting Cdc7-Dependent Cancers and Multidrug-Resistant Leukemia

CKI-7 has demonstrated nanomolar-range cytotoxicity against leukemia and lymphoma cell lines, including MDR1-overexpressing multidrug-resistant lines, and dose-dependent in vivo anti-tumor activity in a SCID-Beige mouse model of Philadelphia chromosome-positive acute lymphoblastic leukemia [5]. This dual CK1/Cdc7 inhibitory profile, coupled with the ability to overcome P-glycoprotein-mediated drug efflux, distinguishes CKI-7 from CK1-only inhibitors (IC261, D4476) and from other isoquinoline sulfonamides (fasudil, H-89) that lack Cdc7 activity, positioning CKI-7 as a unique chemical probe for Cdc7-dependent oncology studies .

Quote Request

Request a Quote for N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.